PI3K Isoform Selectivity Fingerprint: Quantitative Ki Comparison Across PI3Kalpha, beta, delta, and gamma
In a unified assay panel using human N-terminal poly-His-tagged PI3K isoforms expressed in Sf9 baculovirus co-expressing p85alpha and measured by AlphaScreen assay (20-minute incubation), this compound exhibits a distinct PI3K isoform selectivity profile: Ki = 199 nM for PI3Kalpha, 41 nM for PI3Kbeta, 63 nM for PI3Kdelta, and 110 nM for PI3Kgamma [1]. This yields a selectivity window of approximately 4.9-fold for PI3Kbeta over PI3Kalpha. In contrast, the clinically approved PI3Kdelta inhibitor idelalisib (CAL-101) exhibits Ki values of 2.5 nM for PI3Kdelta, 820 nM for PI3Kalpha, 95 nM for PI3Kbeta, and 380 nM for PI3Kgamma, representing a fundamentally different selectivity signature [2]. The dual PI3Kbeta/delta preference of this compound (approximately 1.5-fold selectivity for beta over delta) is notably different from idelalisib's marked delta selectivity (approximately 38-fold for delta over beta).
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | PI3Kalpha: 199 nM; PI3Kbeta: 41 nM; PI3Kdelta: 63 nM; PI3Kgamma: 110 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): PI3Kalpha: 820 nM; PI3Kbeta: 95 nM; PI3Kdelta: 2.5 nM; PI3Kgamma: 380 nM |
| Quantified Difference | This compound: PI3Kbeta/delta ratio ≈ 0.65 (balanced beta/delta). Idelalisib: PI3Kdelta/beta ratio ≈ 38 (delta-selective). PI3Kbeta selectivity (over alpha): ≈4.9-fold for target compound vs. ≈8.6-fold for idelalisib. |
| Conditions | Human N-terminal poly-His-tagged PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85alpha; 20-minute incubation; AlphaScreen assay (data for target compound from BindingDB BDBM50394852). |
Why This Matters
For researchers studying PI3Kbeta-dependent pathologies (e.g., PTEN-deficient tumors, thrombosis models), this compound's preferential PI3Kbeta activity (41 nM) with balanced delta activity provides a pharmacological tool distinct from delta-selective inhibitors like idelalisib, directly informing compound selection for mechanistic studies.
- [1] BindingDB. Entry BDBM50394852 (CHEMBL2165011; US8772480, 215). Affinity data: Ki = 199 nM (PI3Kalpha), 41 nM (PI3Kbeta), 63 nM (PI3Kdelta), 110 nM (PI3Kgamma). Human N-terminal poly-His-tagged PI3K, Sf9 baculovirus, AlphaScreen assay. View Source
- [2] Lannutti BJ, Meadows SA, Herman SEM, et al. 2011. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood 117(2):591-594. Ki values for idelalisib across PI3K isoforms. View Source
